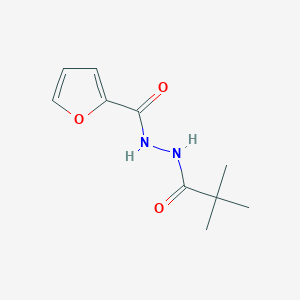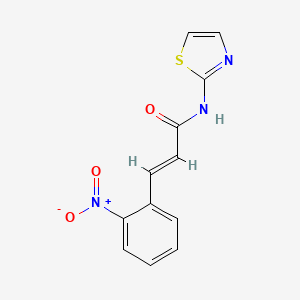![molecular formula C18H18N2O2S B5723674 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B5723674.png)
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one is a heterocyclic compound that combines a thiazole ring with a chromenone structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both thiazole and chromenone moieties in its structure suggests that it may exhibit a range of pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one typically involves multicomponent reactions. One common method is the reaction of 4-hydroxycoumarin with aromatic aldehydes and cyclohexyl isocyanide in the presence of a suitable solvent such as benzene . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the multicomponent reaction process. This includes optimizing reaction conditions to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazole and chromenone rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chromenone moiety may contribute to the compound’s ability to inhibit or activate certain biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexylamino-3-phenyl-4H-furo[3,2-c]chromen-4-one: Similar structure with a furochromenone ring.
3-(2-Aminothiazol-5-yl)-2H-chromen-2-one: Contains an aminothiazole ring instead of a cyclohexylamino group.
Uniqueness
3-[2-(Cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one is unique due to the specific combination of a cyclohexylamino group with a thiazole and chromenone structure. This unique arrangement may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
3-[2-(cyclohexylamino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-17-14(10-12-6-4-5-9-16(12)22-17)15-11-23-18(20-15)19-13-7-2-1-3-8-13/h4-6,9-11,13H,1-3,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAVPKJVBGOUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-ISOPROPYLPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5723597.png)
![1-(3,4-Dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![ISOPROPYL 4-ETHYL-5-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B5723607.png)
![1-(2,4-Dichlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B5723608.png)

![2-(4-nitrophenyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide](/img/structure/B5723627.png)
![2-{[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]amino}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B5723633.png)



![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,3-dimethylbutanamide](/img/structure/B5723663.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5723665.png)

